

In-Depth Technical Guide: DL-Threonine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DL-Threonine methyl ester hydrochloride*

Cat. No.: B3421454

[Get Quote](#)

CAS Number: 62076-66-8

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **DL-Threonine methyl ester hydrochloride**, a racemic mixture of the methyl ester of the essential amino acid threonine. This document consolidates critical data, experimental protocols, and insights into its potential biological relevance, serving as a vital resource for professionals in research and drug development.

Chemical and Physical Data

DL-Threonine methyl ester hydrochloride is a stable, water-soluble compound, making it a versatile reagent in various biochemical and pharmaceutical applications. While much of the detailed physical data is reported for its individual enantiomers, this section compiles the available information for the racemic mixture and its components.

Property	Data	Source
CAS Number	62076-66-8	N/A
Molecular Formula	C ₅ H ₁₂ ClNO ₃	[1]
Molecular Weight	169.61 g/mol	[1]
Appearance	White to off-white crystalline powder or yellowish oil	N/A
Melting Point	Data for L-enantiomer: 64°C (conflicting reports of 145-147°C exist)	N/A
Solubility	Soluble in water	N/A
Purity	Typically ≥98%	N/A
Storage	Recommended at -20°C or 0-8°C	N/A

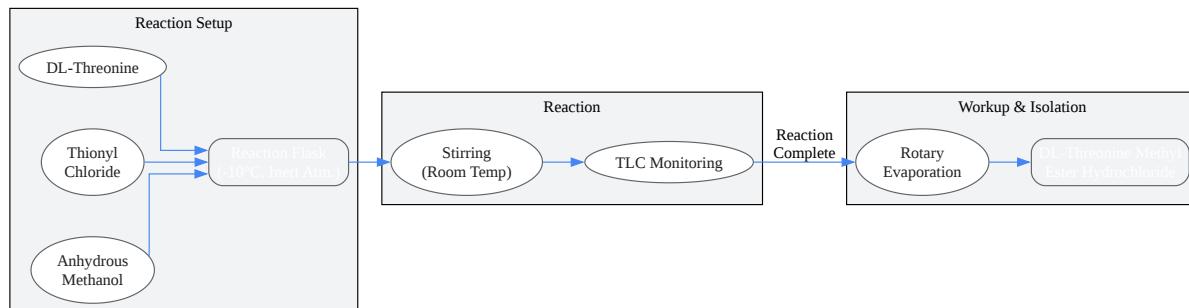
Synthesis and Experimental Protocols

The synthesis of threonine methyl ester hydrochloride is a fundamental procedure in peptide chemistry, enabling the protection of the carboxylic acid group of threonine for subsequent coupling reactions. Below are generalized experimental protocols for its synthesis and application in peptide synthesis.

General Synthesis of Threonine Methyl Ester Hydrochloride

This protocol describes a common method for the esterification of an amino acid using thionyl chloride in methanol.

Materials:


- DL-Threonine
- Anhydrous Methanol

- Thionyl Chloride (SOCl_2)
- Inert atmosphere (e.g., Nitrogen or Argon)
- Rotary evaporator

Procedure:

- Under an inert atmosphere, cool anhydrous methanol in a flask to -10°C.
- Slowly add thionyl chloride dropwise to the cooled methanol with stirring.
- Add DL-Threonine to the solution.
- Allow the reaction mixture to gradually warm to room temperature and stir for several hours to overnight.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, remove the solvent and any excess thionyl chloride under reduced pressure using a rotary evaporator to yield the crude **DL-Threonine methyl ester hydrochloride**.

Experimental Workflow for Synthesis

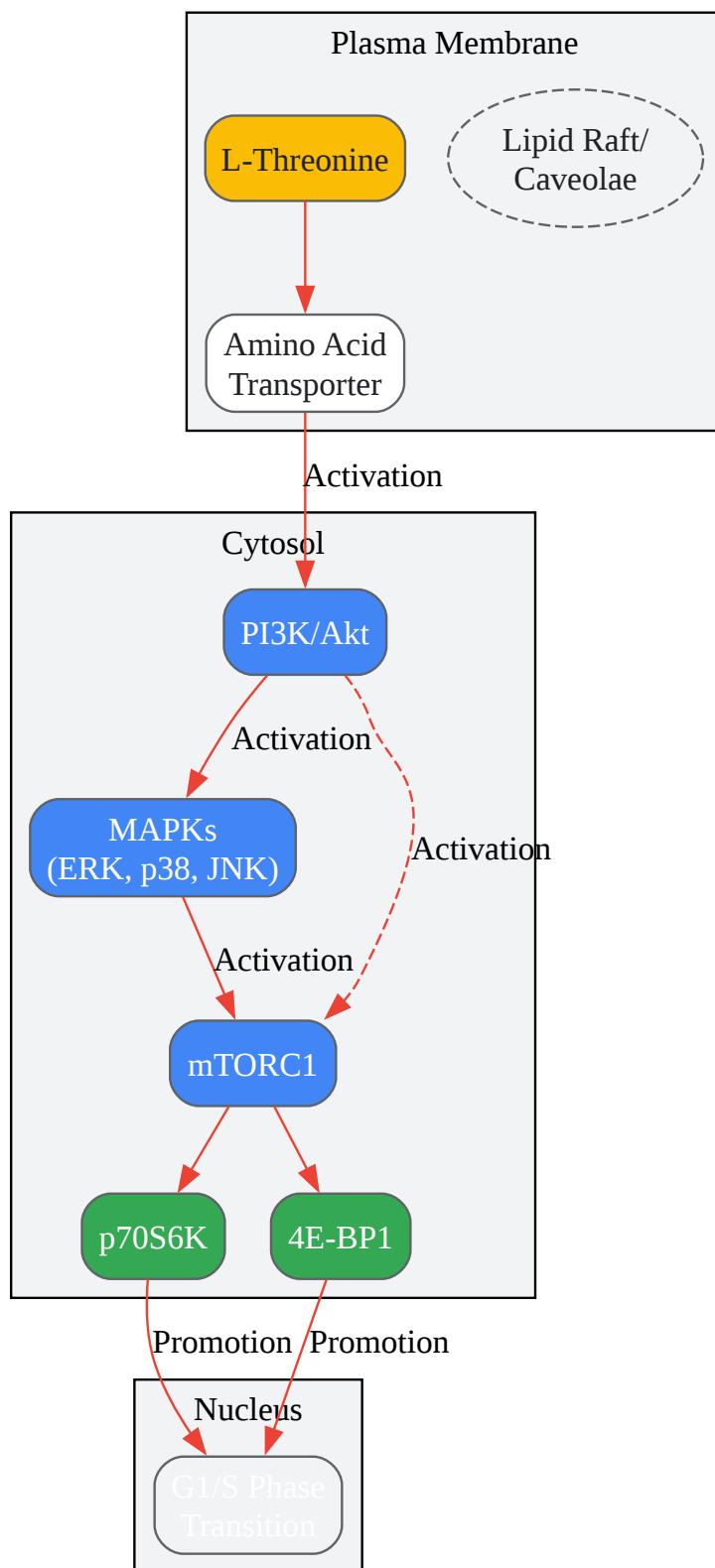
[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **DL-Threonine methyl ester hydrochloride**.

Application in Peptide Synthesis

DL-Threonine methyl ester hydrochloride serves as a crucial building block in peptide synthesis. The methyl ester protects the C-terminus, allowing for the controlled formation of a peptide bond with the N-terminus of another amino acid.

General Peptide Coupling Protocol:


- The N-protected amino acid is activated using a coupling reagent (e.g., DCC, HBTU).
- **DL-Threonine methyl ester hydrochloride** is added, and the reaction is carried out in the presence of a base to neutralize the hydrochloride.
- The newly formed dipeptide is then isolated and purified.
- The protecting groups can be selectively removed to allow for further elongation of the peptide chain.

Biological Significance and Signaling Pathways

While specific studies on the direct involvement of **DL-Threonine methyl ester hydrochloride** in signaling pathways are limited, the biological roles of its parent molecule, L-threonine, are well-documented. L-threonine is an essential amino acid that plays a critical role in protein synthesis and metabolism.

Recent research has shed light on the signaling pathways modulated by L-threonine, particularly in the context of cell proliferation and self-renewal. Studies in mouse embryonic stem cells (mESCs) have demonstrated that L-threonine can stimulate the G1/S phase transition through a complex signaling cascade.^[2] This pathway is initiated at the cell membrane and involves the activation of several key protein kinases.

L-Threonine Induced Signaling Pathway in mESCs

[Click to download full resolution via product page](#)

Caption: L-Threonine signaling cascade in mouse embryonic stem cells.

This signaling pathway highlights the potential for amino acid derivatives to act as signaling molecules, influencing fundamental cellular processes.[\[2\]](#) While this pathway is described for L-threonine, it provides a valuable framework for investigating the potential biological activities of **DL-Threonine methyl ester hydrochloride** in various cell types and disease models.

Applications in Drug Development and Research

DL-Threonine methyl ester hydrochloride is a valuable tool for:

- Peptide Synthesis: As a protected form of threonine, it is essential for the synthesis of peptides and peptidomimetics with potential therapeutic applications.
- Drug Discovery: It can be used as a starting material for the synthesis of novel small molecules and libraries for high-throughput screening.
- Nutritional Science: As a derivative of an essential amino acid, it may be used in studies related to nutritional supplements and their impact on metabolic pathways.[\[1\]](#)
- Biochemical Research: It can serve as a probe to study amino acid transporters and metabolic enzymes.

Safety and Handling

Standard laboratory safety precautions should be observed when handling **DL-Threonine methyl ester hydrochloride**. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

This technical guide serves as a foundational resource for understanding the properties and applications of **DL-Threonine methyl ester hydrochloride**. Further research is warranted to fully elucidate the specific biological activities and potential therapeutic applications of this racemic mixture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. L-Threonine Regulates G1/S Phase Transition of Mouse Embryonic Stem Cells via PI3K/Akt, MAPKs, and mTORC Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: DL-Threonine Methyl Ester Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3421454#dl-threonine-methyl-ester-hydrochloride-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com